molecular formula C21H29NO3Si2 B145025 Methyl 4-(3,5-bis(trimethylsilyl)benzamido)benzoate CAS No. 125973-71-9

Methyl 4-(3,5-bis(trimethylsilyl)benzamido)benzoate

Cat. No.: B145025
CAS No.: 125973-71-9
M. Wt: 399.6 g/mol
InChI Key: AVDNLVNCSQHRQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(3,5-bis(trimethylsilyl)benzamido)benzoate is an organic compound with the molecular formula C21H29NO3Si2. It is a derivative of benzoic acid and is characterized by the presence of trimethylsilyl groups, which are known for their stability and hydrophobic properties . This compound is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3,5-bis(trimethylsilyl)benzamido)benzoate typically involves the reaction of 4-aminobenzoic acid with 3,5-bis(trimethylsilyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to obtain the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,5-bis(trimethylsilyl)benzamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(3,5-bis(trimethylsilyl)benzamido)benzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-(3,5-bis(trimethylsilyl)benzamido)benzoate involves its interaction with specific molecular targets. The trimethylsilyl groups enhance the compound’s stability and facilitate its binding to target molecules. The compound can inhibit or activate certain biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: A simpler analog without the trimethylsilyl groups.

    3,5-bis(trimethylsilyl)benzoic acid: Contains the trimethylsilyl groups but lacks the ester functionality.

    Benzoic acid derivatives: Various derivatives with different functional groups.

Uniqueness

Methyl 4-(3,5-bis(trimethylsilyl)benzamido)benzoate is unique due to the presence of both the ester and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

methyl 4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3Si2/c1-25-21(24)15-8-10-17(11-9-15)22-20(23)16-12-18(26(2,3)4)14-19(13-16)27(5,6)7/h8-14H,1-7H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDNLVNCSQHRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[Si](C)(C)C)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO3Si2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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